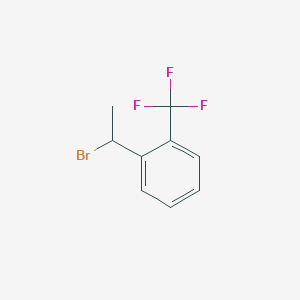

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(1-bromoethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6(10)7-4-2-3-5-8(7)9(11,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHZXDVOUGKSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379619 | |

| Record name | 1-(1-bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194152-29-9 | |

| Record name | 1-(1-bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene typically involves the bromination of 1-ethyl-2-(trifluoromethyl)benzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Nucleophilic Substitution: Products include 1-(1-Hydroxyethyl)-2-(trifluoromethyl)benzene, 1-(1-Cyanoethyl)-2-(trifluoromethyl)benzene, and 1-(1-Aminoethyl)-2-(trifluoromethyl)benzene.

Oxidation: Products include 1-(1-Oxoethyl)-2-(trifluoromethyl)benzene.

Reduction: The major product is 1-Ethyl-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Structural and Reactivity Differences

Substituent Position :

- Ortho-substituted analogs (e.g., 1-(1-bromoethyl)-2-CF3) exhibit steric interactions between substituents, reducing reaction rates in planar transition states compared to para-substituted derivatives .

- Meta-substituted compounds (e.g., 1-(1-bromoethyl)-3-OCH2CF3) show distinct electronic profiles due to reduced conjugation between substituents .

- Electron-Withdrawing Effects: -CF3 vs. -OCF3: The trifluoromethyl group is a stronger electron-withdrawing group, increasing the acidity of adjacent protons and stabilizing carbocation intermediates. In contrast, -OCF3 offers moderate electron withdrawal but enhances solubility in non-polar solvents . Primary vs. Secondary Bromides: Compounds with bromomethyl (primary) groups (e.g., 1-(bromomethyl)-2-CF3) undergo SN2 reactions faster than secondary bromides like 1-(1-bromoethyl)-2-CF3, which favor elimination or SN1 mechanisms .

Synthetic Utility :

- Ethyl-substituted bromides (e.g., 1-(1-bromoethyl)-2-CF3) are preferred for chain elongation via cross-coupling, whereas brominated toluenes (e.g., 1-bromo-2-methyl-4-CF3) are used in aryl-aryl bond formations .

- Bis-CF3 derivatives (e.g., 1-(1-bromoethyl)-3,5-di-CF3) are niche intermediates in fluorinated polymer synthesis .

Spectral and Physical Property Trends

NMR Signatures :

- ¹H NMR : Bromoethyl protons resonate at δ 4.5–5.0 ppm (split into multiplets due to coupling with adjacent CH2), whereas bromomethyl protons appear as singlets or doublets near δ 4.6 ppm .

- ¹⁹F NMR : -CF3 groups show sharp singlets at δ -60 to -65 ppm, while -OCF3 resonates upfield (δ -55 to -58 ppm) .

Boiling Points :

- Ethyl-substituted derivatives generally have higher boiling points than methyl analogs due to increased molecular weight and van der Waals interactions.

Biological Activity

1-(1-Bromoethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound with a unique structure that includes a bromoethyl group and a trifluoromethyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity patterns. Despite limited direct studies on its biological activity, insights can be gleaned from related compounds and its chemical properties.

Chemical Structure and Properties

- Chemical Formula : C₉H₈BrF₃

- Molecular Weight : 257.06 g/mol

- Structural Features :

- Bromoethyl Group : Enhances reactivity, serving as a potential site for nucleophilic substitution.

- Trifluoromethyl Group : Known for its electron-withdrawing properties, which can influence the compound's lipophilicity and metabolic stability.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, there are several areas where its potential effects can be inferred:

1. Medicinal Chemistry

Compounds with similar structural features often exhibit significant biological properties. The trifluoromethyl group is particularly noted for enhancing the pharmacological profiles of drug candidates by improving their metabolic stability and bioavailability. Research suggests that such compounds may serve as precursors in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

2. Interaction with Biomolecules

Preliminary studies indicate that this compound may interact with various biomolecules, potentially influencing cellular processes. Its ability to initiate radical polymerization suggests it could affect enzyme activity and cellular signaling pathways, which are critical in therapeutic contexts.

Case Study 1: Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of 2-(trifluoromethyl)ethylbenzene. This reaction can be conducted using bromine in the presence of a catalyst like iron(III) bromide under controlled conditions to ensure selective bromination at the ethyl group. Such synthetic routes are crucial for understanding the compound's reactivity in biological systems.

Case Study 2: Potential Anticancer Activity

While direct studies on this compound are scarce, related compounds with similar functional groups have shown promising anticancer activities. For instance, derivatives of trifluoromethylated benzene compounds have demonstrated significant inhibition against various cancer cell lines, suggesting that this compound may also possess similar properties .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene?

The compound is synthesized via bromination of 1-ethyl-2-(trifluoromethyl)benzene using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). Reaction conditions (e.g., temperature, solvent) are critical for selective bromination at the ethyl group. Continuous flow reactors are employed industrially to optimize yield and purity . Purification typically involves fractional distillation or column chromatography to isolate the product from isomers or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for the bromoethyl group (e.g., δ ~1.8–2.2 ppm for CH₂Br, split due to coupling with adjacent CF₃) and aromatic protons (δ ~7.0–7.5 ppm) .

- IR Spectroscopy : Peaks at ~550–600 cm⁻¹ (C-Br stretch) and ~1100–1200 cm⁻¹ (C-F stretches from CF₃) .

- HRMS : Molecular ion peaks at m/z 253.06 (C₉H₈BrF₃) confirm the molecular formula .

Q. What are common nucleophilic substitution reactions involving this compound?

The bromoethyl group undergoes nucleophilic substitution with reagents like:

- Hydroxide (OH⁻) : Forms 1-(1-hydroxyethyl)-2-(trifluoromethyl)benzene.

- Cyanide (CN⁻) : Produces 1-(1-cyanoethyl)-2-(trifluoromethyl)benzene.

- Amines (NH₃/R₂NH) : Yields aminoethyl derivatives.

Reactions typically proceed under polar aprotic solvents (e.g., DMF) with elevated temperatures (50–80°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination during synthesis?

Bromination at the ethyl group (vs. the aromatic ring) is driven by the electron-withdrawing CF₃ group, which deactivates the benzene ring toward electrophilic substitution. The ethyl group’s C-H bonds are activated via radical or electrophilic pathways, with AlBr₃ stabilizing transition states through Lewis acid catalysis . Computational studies (DFT) suggest that the CF₃ group increases the energy barrier for aromatic bromination by ~15 kcal/mol compared to aliphatic sites .

Q. How does the positioning of substituents influence reactivity compared to isomers?

The ortho-positioning of CF₃ and bromoethyl groups creates steric hindrance and electronic effects that alter reactivity. For example:

- Nucleophilic substitution : The ortho-CF₃ group slows reaction rates by 30–40% compared to para-isomers due to increased steric bulk near the bromine .

- Oxidation : The ortho-CF₃ group stabilizes carbocation intermediates, favoring alcohol formation over ketones in oxidation reactions .

Q. What computational methods are used to predict electronic effects in derivatives?

Density Functional Theory (DFT) calculations reveal:

- The CF₃ group lowers the LUMO energy of the benzene ring by 1.2 eV, enhancing electrophilicity at the bromoethyl site.

- Hammett constants (σₚ) for CF₃ (~0.54) correlate with observed reaction rates in SN2 mechanisms .

Q. How does this compound interact with biological targets?

Preliminary studies suggest the bromoethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes. The CF₃ group enhances lipophilicity (logP ~3.68), improving membrane permeability. In vitro assays show inhibitory activity against cytochrome P450 isoforms (IC₅₀ ~5–10 µM) .

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 50–90% for SN2 reactions) arise from:

- Catalyst purity : Fe vs. AlBr₃ alters reaction efficiency.

- Solvent polarity : DMSO increases ion-pair dissociation, improving nucleophile accessibility .

- Temperature control : Exothermic bromination requires precise thermal management to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.